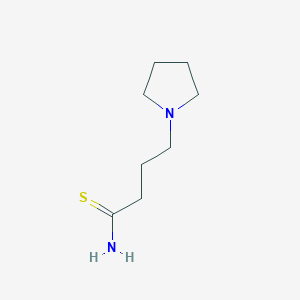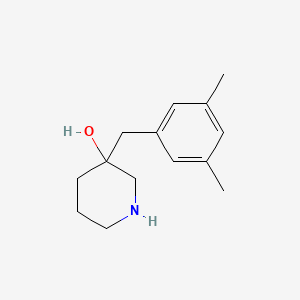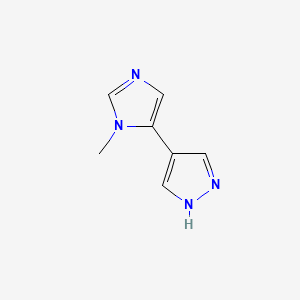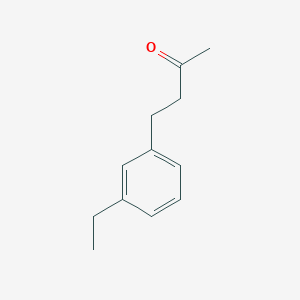
4-(3-Ethylphenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Ethylphenyl)butan-2-one is an organic compound with the molecular formula C12H16O. It is a ketone with a phenyl group substituted at the fourth position and an ethyl group at the third position of the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethylphenyl)butan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to form the desired ketone.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Ethylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols corresponding to the original ketone.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(3-Ethylphenyl)butan-2-one is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Ethylphenyl)butan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The phenyl ring and ethyl group contribute to the compound’s overall hydrophobicity and binding affinity to various biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Hydroxyphenyl)butan-2-one: Known for its use in flavor and fragrance industries.
Acetophenone: A simpler ketone with a phenyl group, used in various chemical syntheses.
4-Methylacetophenone: Similar structure with a methyl group, used in organic synthesis.
Uniqueness
4-(3-Ethylphenyl)butan-2-one is unique due to the specific positioning of the ethyl group on the phenyl ring, which influences its chemical reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Propriétés
Numéro CAS |
92924-73-7 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
4-(3-ethylphenyl)butan-2-one |
InChI |
InChI=1S/C12H16O/c1-3-11-5-4-6-12(9-11)8-7-10(2)13/h4-6,9H,3,7-8H2,1-2H3 |
Clé InChI |
MJQDTYBHVQDPCU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


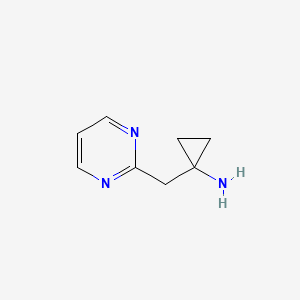
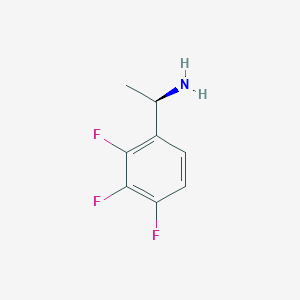


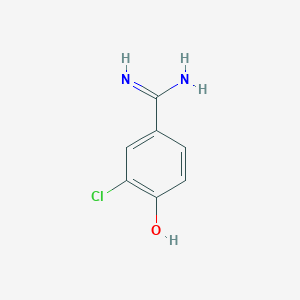

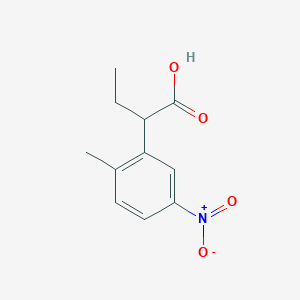
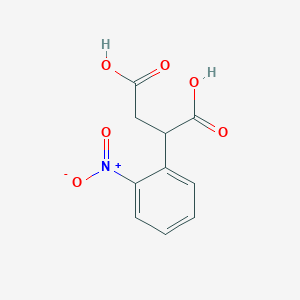
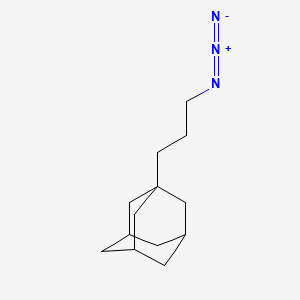
![4-[(4-Bromo-3-fluorophenyl)oxy]piperidine](/img/structure/B13604983.png)

